molecular formula C35H33FN6O3 B1678621 Quarfloxin CAS No. 865311-47-3

Quarfloxin

Cat. No.: B1678621
CAS No.: 865311-47-3
M. Wt: 604.7 g/mol
InChI Key: WOQIDNWTQOYDLF-RPWUZVMVSA-N
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Description

Quarfloxin is a novel fluoroquinolone derivative that has garnered significant attention due to its unique mechanism of action and potential therapeutic applications. It is primarily known for its ability to disrupt ribosomal RNA biogenesis in cancer cells, leading to selective apoptosis in tumor cells while sparing normal cells .

Mechanism of Action

Target of Action

Quarfloxin, also known as CX-3543, is a fluoroquinolone derivative that primarily targets G-quadruplexes (G4s) . G4s are secondary structures that form within guanine-rich nucleic acid sequences . These structures are key regulators of several biological processes and are considered attractive targets for broad-spectrum anticancer therapies .

Mode of Action

This compound disrupts the interaction between nucleolin and G-quadruplexes on the non-template strand of ribosomal DNA (rDNA) . This disruption leads to a rapid redistribution of nucleolin from nucleoli, thereby inhibiting rRNA synthesis . The compound’s interaction with its targets results in the selective triggering of apoptotic cell death in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ribosomal RNA (rRNA) biosynthesis pathway . Ribosomal RNA biosynthesis and subsequent ribosome assembly determine the proliferative state of cells . This compound directly inhibits aberrant rRNA biogenesis in cancer cells by disrupting an essential protein-rDNA interaction that is over-expressed . This disruption leads to the inhibition of rRNA synthesis and the triggering of apoptotic cell death in cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of rRNA synthesis and the induction of apoptotic cell death in cancer cells . By disrupting the interaction between nucleolin and G-quadruplexes on the non-template strand of rDNA, this compound causes a rapid redistribution of nucleolin from nucleoli .

Biochemical Analysis

Biochemical Properties

Quarfloxin plays a significant role in biochemical reactions by inhibiting aberrant ribosomal RNA biogenesis in cancer cells. It interacts with nucleolin, a protein that binds to ribosomal DNA quadruplex structures. By disrupting the nucleolin-ribosomal DNA interaction, this compound effectively inhibits ribosomal RNA synthesis, leading to the selective induction of apoptosis in tumor cells .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it disrupts ribosomal RNA synthesis, leading to apoptosis. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound’s disruption of ribosomal RNA synthesis triggers a cascade of events that ultimately result in cell death, while sparing normal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with nucleolin and ribosomal DNA quadruplex structures. By disrupting these interactions, this compound inhibits ribosomal RNA synthesis, leading to the selective induction of apoptosis in cancer cells. This mechanism of action highlights the compound’s potential as a targeted cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods. Long-term effects on cellular function have also been noted, with sustained inhibition of ribosomal RNA synthesis and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more pronounced inhibition of ribosomal RNA synthesis and increased apoptosis in cancer cells. At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways related to ribosomal RNA synthesis. It interacts with nucleolin and ribosomal DNA quadruplex structures, disrupting their interaction and inhibiting ribosomal RNA synthesis. This disruption affects metabolic flux and metabolite levels, leading to the selective induction of apoptosis in cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Studies have shown that this compound accumulates within neural crest-derived tissues in concentrations many times higher than those found in plasma. This extensive biodistribution profile highlights the compound’s potential for targeted cancer therapy .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleolus, where it interacts with nucleolin and ribosomal DNA quadruplex structures. This localization is crucial for its activity, as it allows this compound to effectively disrupt ribosomal RNA synthesis and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quarfloxin is synthesized through a series of chemical reactions involving the modification of the fluoroquinolone core structureThe exact synthetic route and reaction conditions are proprietary and have been optimized for maximum yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures that the compound meets stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Quarfloxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with altered electronic properties, while reduction can produce more stable, less reactive forms of the compound .

Scientific Research Applications

Quarfloxin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its high selectivity for cancer cells and its ability to induce apoptosis without affecting normal cells. Its unique mechanism of action, involving the disruption of nucleolin-ribosomal DNA interactions, sets it apart from other similar compounds .

Properties

CAS No.

865311-47-3

Molecular Formula

C35H33FN6O3

Molecular Weight

604.7 g/mol

IUPAC Name

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide

InChI

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1

InChI Key

WOQIDNWTQOYDLF-RPWUZVMVSA-N

Isomeric SMILES

CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O

SMILES

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O

Canonical SMILES

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O

Appearance

solid powder

865311-47-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CX 3543;  CX-3543;  CX 3543;  Quarfloxacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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